Azido-PEG3-Maleimide

Catalog No.
S520240
CAS No.
1858264-36-4
M.F
C15H23N5O6
M. Wt
369.38
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azido-PEG3-Maleimide

CAS Number

1858264-36-4

Product Name

Azido-PEG3-Maleimide

IUPAC Name

N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide

Molecular Formula

C15H23N5O6

Molecular Weight

369.38

InChI

InChI=1S/C15H23N5O6/c16-19-18-5-8-25-10-12-26-11-9-24-7-4-17-13(21)3-6-20-14(22)1-2-15(20)23/h1-2H,3-12H2,(H,17,21)

InChI Key

OGSSEPXEBBNVGN-UHFFFAOYSA-N

SMILES

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCN=[N+]=[N-]

solubility

Soluble in DMSO

Synonyms

Azido-PEG3-Maleimide

The exact mass of the compound Azido-PEG3-Maleimide is 369.1648 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Azido-PEG3-Maleimide (CAS: 1858264-36-4) is a highly specialized heterobifunctional crosslinker featuring a thiol-reactive maleimide group and an azide group for copper-catalyzed or strain-promoted click chemistry (CuAAC/SPAAC) . Due to the inherent instability of the fully assembled molecule during long-term storage, it is frequently procured as a two-component kit (Azido-PEG3-amine and Maleimide-NHS ester) that is mixed in situ prior to use . The incorporation of a three-unit polyethylene glycol (PEG3) spacer provides critical hydrophilicity, increasing solubility in aqueous media compared to traditional hydrophobic alkyl linkers. Commercially, it is utilized for the synthesis of antibody-drug conjugates (ADCs), antibody-oligonucleotide conjugates (AOCs), and site-specific protein labeling where precise spatial separation and high conjugation efficiencies are required .

Substituting Azido-PEG3-Maleimide with generic alkyl-chain linkers or alternative pre-formulated crosslinkers introduces significant process risks. Alkyl crosslinkers lack sufficient hydrophilicity, frequently causing irreversible precipitation of sensitive monoclonal antibodies or requiring high concentrations of organic solvents that compromise protein tertiary structure. Furthermore, attempting to procure and store pre-synthesized Azido-PEG3-Maleimide often leads to degraded reagents, as the intact molecule degrades within hours at room temperature; utilizing the in situ kit formulation ensures maximum maleimide reactivity at the time of conjugation . Finally, utilizing shorter PEG spacers often leads to severe steric hindrance between bulky payloads and the protein surface, while longer spacers (PEG12+) can introduce unwanted hydrodynamic drag, altering the pharmacokinetic profile of therapeutic conjugates [1].

Storage Stability and Active Conjugation Yield via In Situ Preparation

A major challenge in the procurement of maleimide-based crosslinkers is their susceptibility to rapid hydrolysis during transport and handling. The fully assembled Azido-PEG3-Maleimide molecule degrades within hours at room temperature. To circumvent this, it is procured as a two-component kit that is mixed in situ for 30 minutes prior to use. This approach guarantees near complete retention of active maleimide groups at the time of bioconjugation, whereas pre-synthesized, stored maleimide-PEG-azide linkers often exhibit significant degradation, leading to reduced coupling efficiency and wasted biological payloads .

Evidence DimensionActive maleimide preservation and storage stability
Target Compound DataNear complete retention of reactivity via 30-minute in situ kit preparation
Comparator Or BaselinePre-synthesized, stored Azido-PEG3-Maleimide
Quantified DifferenceAvoidance of rapid room-temperature degradation (which occurs within hours for the pre-made molecule)
ConditionsRoom temperature mix-and-stir protocol prior to thiol conjugation

Procuring the kit format prevents the use of degraded crosslinkers, ensuring high-yield bioconjugation and preventing the waste of high-value antibodies.

Protein Functionality Retention in Macromolecular Assemblies

When tethering functional proteins to complex nanostructures like DNA origami, the choice of linker and intermediate is critical. Utilizing Azido-PEG3-Maleimide to conjugate charge-neutral Peptide Nucleic Acids (PNA) to proteins yields superior functional outcomes compared to direct covalent DNA conjugation. Studies demonstrate that this PEG3-mediated PNA coupling achieves a 74% coupling yield while fully retaining the target protein's functionality. In contrast, direct conjugation with highly negatively charged DNA oligonucleotides resulted in a 3-fold decrease in ligand potency due to charge-mediated impairment [1].

Evidence DimensionLigand potency and protein functionality retention
Target Compound Data74% coupling yield with full retention of protein functionality (Azido-PEG3-Mal + PNA)
Comparator Or BaselineDirect covalent DNA conjugation
Quantified Difference3-fold decrease in ligand potency for the baseline comparator
ConditionsSite-specific decoration of DNA origami nanostructures with functional proteins

Preserving the biological activity of tethered proteins is essential for developing functional biosensors and targeted therapeutics.

Pharmacokinetic Control via Precise DAR Management

In the development of Antibody-Oligonucleotide Conjugates (AOCs), controlling the Drug-to-Antibody Ratio (DAR) is critical for in vivo stability. Azido-PEG3-Maleimide enables highly specific thiol-targeting, facilitating the production of conjugates with a precise DAR of 1. Research indicates that AOCs with a DAR of 1 exhibit significantly lower rates of clearance from blood serum compared to conjugates with a DAR of 2 or 3. The specific reactivity of the maleimide group combined with the PEG3 spacer allows for this controlled stoichiometry, which is difficult to achieve with non-specific amine-reactive linkers [1].

Evidence DimensionSerum clearance rate dependency on DAR
Target Compound DataSlower clearance rate achieved via DAR=1 (enabled by specific thiol-maleimide targeting)
Comparator Or BaselineConjugates with DAR=2 or DAR=3
Quantified DifferenceSubstantially higher rate of clearance for DAR > 1
ConditionsIn vivo serum concentration tracking of anti-EGFR mAb conjugated to siRNAs

Extending the serum half-life of therapeutic conjugates is a primary objective in drug development, directly impacting dosing regimens and efficacy.

Antibody-Oligonucleotide Conjugate (AOC) Synthesis

Azido-PEG3-Maleimide is the premier choice for linking siRNAs or ASOs to monoclonal antibodies. Its thiol-specific maleimide group ensures site-specific conjugation (typically targeting reduced hinge disulfides), allowing manufacturers to strictly limit the Drug-to-Antibody Ratio (DAR) to 1. This precise control is critical for minimizing serum clearance rates and maximizing the therapeutic window of the AOC, directly building upon the pharmacokinetic advantages demonstrated in serum tracking studies [1].

Functionalization of DNA Origami and Nanostructures

For advanced biosensor and nanotechnology applications, this linker is ideal for tethering functionally intact proteins to DNA origami. By utilizing Azido-PEG3-Maleimide to attach charge-neutral PNA intermediates, researchers can avoid the charge-mediated impairment of protein function (such as a 3-fold drop in ligand potency) that typically plagues direct DNA conjugation methods [2].

High-Yield Bioconjugation in Distributed Workflows

In industrial or core-facility settings where reagent degradation during shipping and storage is a major concern, procuring the two-component Azido-PEG3-Maleimide kit ensures maximum reactivity. The 30-minute in situ preparation guarantees that the maleimide groups are fully active at the time of use, preventing the costly waste of valuable antibodies and payloads that occurs when using pre-synthesized linkers that have hydrolyzed at room temperature .

Purity

>95% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Exact Mass

369.1648

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.
5: Kanazaki K, Sano K, Makino A, Yamauchi F, Takahashi A, Homma T, Ono M, Saji H. Feasibility of poly(ethylene glycol) derivatives as diagnostic drug carriers for tumor imaging. J Control Release. 2016 Mar 28;226:115-23. doi:10.1016/j.jconrel.2016.02.017. Epub 2016 Feb 8. PubMed PMID: 26869546.

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